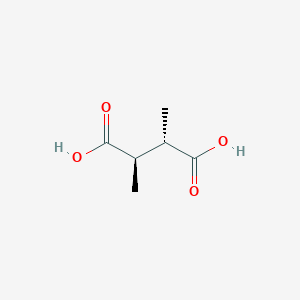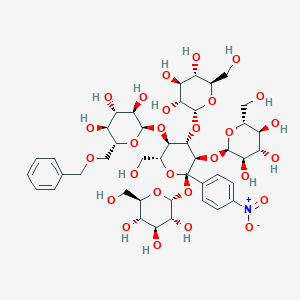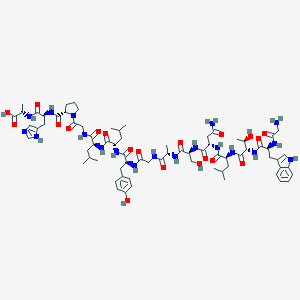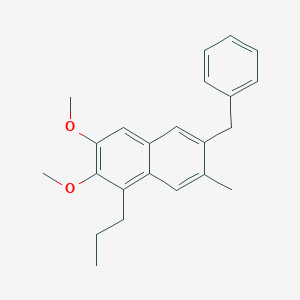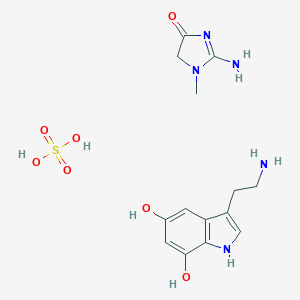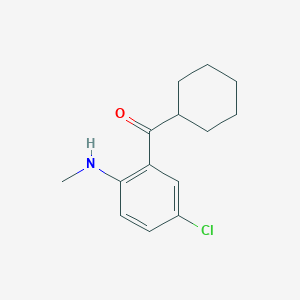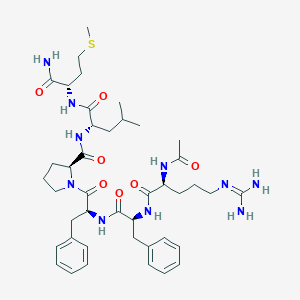
Septide, acetyl-arg(6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Septide, acetyl-arg(6)-, is a synthetic peptide that has been studied for its potential use in scientific research. It is a small peptide that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In Additionally, we will list several future directions for research on this promising peptide.
Aplicaciones Científicas De Investigación
Septide has been studied for its potential use in a variety of scientific research applications. One of its primary uses is in the study of neuropeptide signaling pathways. Neuropeptides are small peptides that act as neurotransmitters or neuromodulators in the nervous system. By studying the effects of Septide on neuropeptide signaling pathways, researchers can gain a better understanding of the role of neuropeptides in various physiological processes.
Additionally, Septide has been studied for its potential use in the treatment of various diseases. For example, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for this condition.
Mecanismo De Acción
The mechanism of action of Septide is not fully understood, but it is thought to act as a neuropeptide agonist. This means that it binds to and activates neuropeptide receptors, leading to downstream signaling events. It has been shown to activate the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
Septide has a variety of biochemical and physiological effects. It has been shown to increase the release of neuropeptide Y in the hypothalamus, which is involved in appetite regulation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as mentioned previously. Additionally, it has been shown to have anti-inflammatory effects in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Septide is that it is a small peptide, which makes it relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
One limitation of Septide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this peptide. Additionally, because it has not been extensively studied in humans, its potential use as a therapeutic agent is not yet clear.
Direcciones Futuras
There are several future directions for research on Septide. One area of interest is in further elucidating its mechanism of action. By understanding how Septide interacts with neuropeptide receptors, researchers may be able to develop more targeted therapeutic agents for various conditions.
Another area of interest is in exploring the potential therapeutic uses of Septide. For example, it may have potential as a treatment for conditions such as Parkinson's disease, sepsis, or other inflammatory conditions.
Finally, there is a need for further research on the safety and toxicity of Septide. While it has been shown to have promising effects in animal models, more research is needed to determine its safety and potential side effects in humans.
Conclusion:
Septide, acetyl-arg(6)-, is a promising synthetic peptide that has been studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. While its mechanism of action is not fully understood, it has potential as a therapeutic agent for various conditions. Further research is needed to fully elucidate its mechanism of action, explore its potential therapeutic uses, and determine its safety and toxicity.
Métodos De Síntesis
Septide, acetyl-arg(6)-, is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The process involves coupling protected amino acids to a solid support, and then removing the protecting groups to allow for the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained. Once the peptide chain is complete, it is cleaved from the solid support and purified using various chromatography techniques.
Propiedades
Número CAS |
116097-84-8 |
|---|---|
Nombre del producto |
Septide, acetyl-arg(6)- |
Fórmula molecular |
C42H62N10O7S |
Peso molecular |
851.1 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
DPVIJCCNTAWHMH-LBBUGJAGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Otros números CAS |
116097-84-8 |
Secuencia |
RFFPLM |
Sinónimos |
A6A-septide Ac-6-Arg-9-Pro-substance P (6-11) acetyl-6-Arg-septide septide, acetyl-Arg(6)- septide, acetyl-arginine(6)- substance P (6-11), Ac-Arg(6)-Pro(9)- substance P (6-11), acetyl-arginyl(6)-proline(9)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



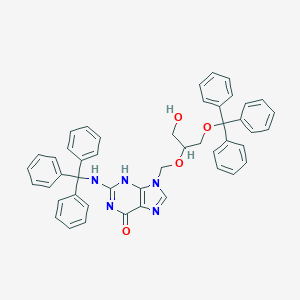
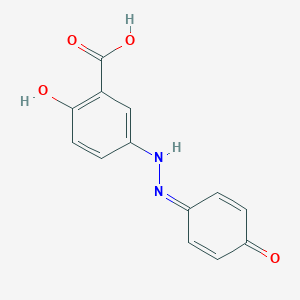
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

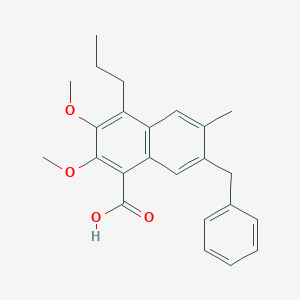
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
